N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-N-ethyl-2-methoxy-5-methylbenzenesulfonamide
Overview
Description
N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-N-ethyl-2-methoxy-5-methylbenzenesulfonamide is a complex organic compound with a molecular formula of C23H31N3O4S and a molecular weight of 445.6 g/mol This compound is notable for its unique structure, which includes a piperazine ring, a benzyl group, and a benzenesulfonamide moiety
Preparation Methods
The synthesis of N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-N-ethyl-2-methoxy-5-methylbenzenesulfonamide involves multiple steps. One common synthetic route includes the reaction of 4-benzylpiperazine with an appropriate electrophile, followed by further functionalization to introduce the sulfonamide group . The reaction conditions typically involve the use of solvents like dimethylformamide (DMF) and activators such as lithium hydride (LiH) . Industrial production methods may involve scaling up these reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-N-ethyl-2-methoxy-5-methylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, using reagents like alkyl halides.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of secondary amines.
Scientific Research Applications
N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-N-ethyl-2-methoxy-5-methylbenzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-N-ethyl-2-methoxy-5-methylbenzenesulfonamide involves its interaction with specific molecular targets. The piperazine ring in the compound can act as a GABA receptor agonist, leading to hyperpolarization of nerve endings and resulting in various physiological effects . Additionally, the benzyl group may interact with serotonin receptors, influencing neurotransmitter levels and receptor activation .
Comparison with Similar Compounds
N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-N-ethyl-2-methoxy-5-methylbenzenesulfonamide can be compared with other similar compounds, such as:
2-(4-Benzyl-1-piperazinyl)-1-phenylethanone hydrobromide: This compound has a similar piperazine ring and benzyl group but differs in its functional groups and overall structure.
Methylbenzylpiperazine: This compound has similar stimulant effects but with a slightly different structure and reduced side effects.
2-(4-Benzyl-1-piperazinyl)-N’-(4-isopropylbenzylidene)acetohydrazide: This compound shares the piperazine and benzyl moieties but has different substituents and functional groups.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-N-ethyl-2-methoxy-5-methylbenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N3O4S/c1-4-26(31(28,29)22-16-19(2)10-11-21(22)30-3)18-23(27)25-14-12-24(13-15-25)17-20-8-6-5-7-9-20/h5-11,16H,4,12-15,17-18H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPABBRPLKKUTGS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(=O)N1CCN(CC1)CC2=CC=CC=C2)S(=O)(=O)C3=C(C=CC(=C3)C)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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